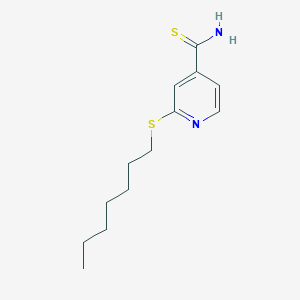
4-Pyridinecarbothioamide, 2-(heptylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarbothioamide, 2-(heptylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a heptylthio group
Preparation Methods
The synthesis of 4-Pyridinecarbothioamide, 2-(heptylthio)- typically involves the reaction of 4-pyridinecarbothioamide with heptylthiol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
4-Pyridinecarbothioamide, 2-(heptylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbothioamide, 2-(heptylthio)- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may disrupt the cell membrane integrity of bacteria or fungi, leading to cell death. In anticancer applications, metal complexes of the compound can interfere with DNA replication and repair processes, thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
4-Pyridinecarbothioamide, 2-(heptylthio)- can be compared with other pyridinecarbothioamide derivatives such as:
4-Pyridinethioamide: This compound lacks the heptylthio group and has different chemical properties and applications.
2-Ethyl-4-pyridinecarbothioamide: This derivative has an ethyl group instead of a heptylthio group, leading to variations in its reactivity and biological activity. The uniqueness of 4-Pyridinecarbothioamide, 2-(heptylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
180791-11-1 |
|---|---|
Molecular Formula |
C13H20N2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-heptylsulfanylpyridine-4-carbothioamide |
InChI |
InChI=1S/C13H20N2S2/c1-2-3-4-5-6-9-17-12-10-11(13(14)16)7-8-15-12/h7-8,10H,2-6,9H2,1H3,(H2,14,16) |
InChI Key |
AJNMECKXIAFBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC=CC(=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


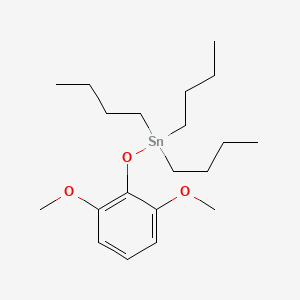
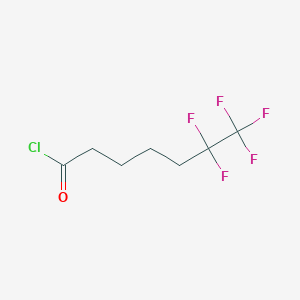
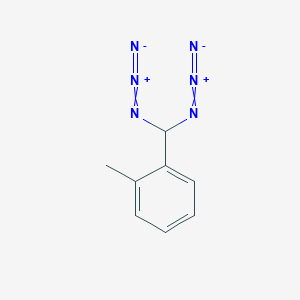
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
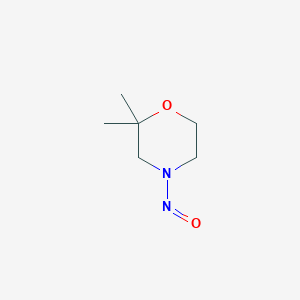
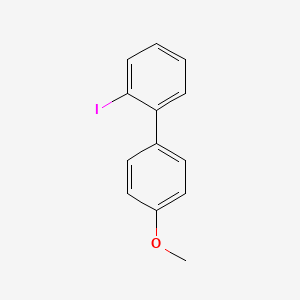
![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
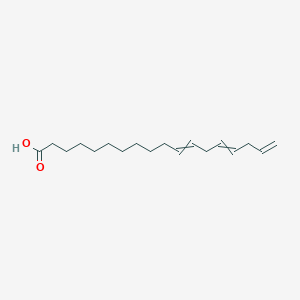
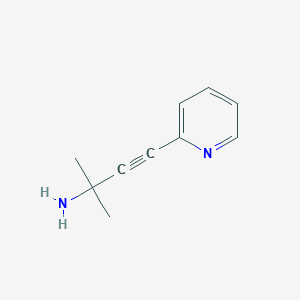
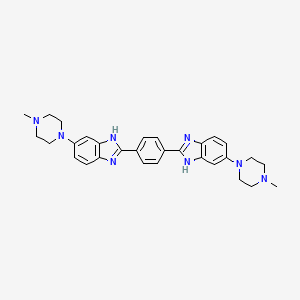
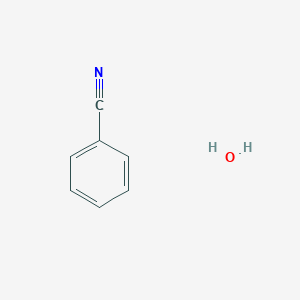
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
